4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole is an organic compound that features a bromine atom, a pyrazole ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The bromine atom and the pyrazole ring can participate in various binding interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-2-fluoro-1H-pyrazole
- 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-3-chloro-1H-pyrazole
Comparison: Compared to similar compounds, 4-Bromo-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom and the dimethylphenoxy group can enhance its stability and specificity in various reactions .
Properties
IUPAC Name |
4-bromo-1-[(2,4-dimethylphenoxy)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNJCFSWUWFISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=C(C=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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